(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

GPR40/FFA1 agonism Type 2 diabetes Chiral structure-activity relationship

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid (CAS 1380792-92-6) is a chiral building block featuring a 2,3-dihydrobenzofuran core with a C-3 acetic acid side chain and a free 6-hydroxy group. The (S)-configuration is critical for biological activity in downstream GPR40/FFA1 agonists such as fasiglifam (TAK-875), where the corresponding (R)-enantiomer is inactive.

Molecular Formula C10H10O4
Molecular Weight 194.186
CAS No. 1380792-92-6
Cat. No. B2795619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
CAS1380792-92-6
Molecular FormulaC10H10O4
Molecular Weight194.186
Structural Identifiers
SMILESC1C(C2=C(O1)C=C(C=C2)O)CC(=O)O
InChIInChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13)/t6-/m1/s1
InChIKeyXGXRWHAYNFAHBM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid: Chiral Dihydrobenzofuran Acetic Acid Scaffold for GPR40 Agonist and Bioactive Molecule Synthesis


(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid (CAS 1380792-92-6) is a chiral building block featuring a 2,3-dihydrobenzofuran core with a C-3 acetic acid side chain and a free 6-hydroxy group. The (S)-configuration is critical for biological activity in downstream GPR40/FFA1 agonists such as fasiglifam (TAK-875), where the corresponding (R)-enantiomer is inactive [1]. This compound serves as a direct precursor or key intermediate for a structurally defined class of antidiabetic agents, and its unprotected phenol enables late-stage diversification via O-alkylation without additional deprotection steps [2].

Why Racemic or Des-hydroxy Analogs Cannot Substitute for (S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid in GPR40 Agonist Programs


The (S)-enantiomer is the bioactive eutomer for GPR40/FFA1 agonism; the (R)-enantiomer and racemate are inactive or substantially less potent [1]. The 6-hydroxy group is the sole attachment point for introducing the biaryl ether pharmacophore required for receptor binding, meaning des-hydroxy or O-protected analogs necessitate additional synthetic steps and risk racemization. Enantiomeric purity below 98% ee directly compromises downstream pharmacological activity, making chiral integrity a non-negotiable procurement specification [2].

Quantitative Differentiation Evidence for (S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid vs. Racemate, (R)-Enantiomer, and Des-hydroxy Analogs


Enantiomer-Dependent GPR40 Agonist Potency: (S)-Configured Dihydrobenzofuran Acetic Acid Core Delivers Sub-100 nM EC50 While (R)-Enantiomer is Inactive

In the TAK-875 optimization program, the (S)-configured dihydrobenzofuran-3-yl acetic acid core was essential for GPR40 agonist activity. The final compound TAK-875 (bearing the (S)-core) exhibited an EC50 of 72 nM in Ca²⁺ flux assays using HEK293 cells expressing human GPR40, while the (R)-enantiomer of the analogous core was inactive [1]. The unsubstituted (S)-core compound (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid provides the validated stereochemistry directly, eliminating the need for chiral resolution after O-alkylation [2].

GPR40/FFA1 agonism Type 2 diabetes Chiral structure-activity relationship

Free Phenol Group Enables Direct One-Step O-Alkylation Bypassing Deprotection Sequences Required for Methyl Ether Analogs

(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid contains a reactive 6-OH phenol that permits direct Mitsunobu or Williamson ether coupling without prior deprotection. The methyl ester analog (CAS 1000414-38-9) requires hydrolysis of the ester and often the methyl ether protecting group, adding two steps and risking racemization [1]. This free acid intermediate has been used to prepare diverse 6-O-substituted dihydrobenzofuran acetic acid libraries for GPR40 SAR studies [2].

Late-stage diversification Medicinal chemistry Parallel synthesis

Verified Enantiomeric Purity via Chiral Capillary Electrophoresis Baseline Resolution of Enantiomers

A validated capillary electrophoresis method using sulfonic acid-β-cyclodextrin chiral selector achieves baseline resolution (Rs > 1.5) of the (S)- and (R)-enantiomers of methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, enabling quantitation of enantiomeric purity down to 0.1% of the undesired enantiomer [1]. While the patent pertains to the methyl ester, the free acid is directly derived from this intermediate, and the same analytical methodology applies to the acid form. This provides procurement-grade assurance of chiral integrity.

Chiral quality control Enantiomeric excess determination Pharmaceutical intermediate specification

Key Intermediate for Clinically Validated GPR40 Agonist TAK-875 (Fasiglifam) with Documented Pharmacokinetic Advantage over Phenylpropanoic Acid Lead Series

The dihydrobenzofuran acetic acid scaffold emerged from cyclization of the phenylpropanoic acid lead series to improve pharmacokinetic profiles. The (S)-dihydrobenzofuran core in TAK-875 contributed to a 3.3-fold improvement in oral bioavailability (F = 78% in rats) compared to the phenylpropanoic acid lead (F = 24%) [1]. As the direct chiral precursor, (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid is the validated entry point for synthesizing this optimized chemotype.

GPR40 agonist clinical candidate Pharmacokinetic optimization Antidiabetic drug discovery

Procurement-Driven Application Scenarios for (S)-2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid


Synthesis of Next-Generation GPR40/FFA1 Agonists via Late-Stage O-Alkylation

Medicinal chemistry teams synthesizing novel GPR40 agonists can use this chiral acid directly for O-alkylation with diverse biaryl halides, bypassing the methyl ester intermediate and its associated hydrolysis step. The (S)-configuration is preserved, as demonstrated in the TAK-875 synthesis route [1].

Chiral Building Block for Enantioselective SAR Studies in Dihydrobenzofuran-Based Drug Discovery

For programs exploring dihydrobenzofuran-containing bioactive molecules beyond GPR40 (e.g., CNS agents), the single-enantiomer acid enables unambiguous assignment of stereochemistry-activity relationships. The validated CE-based chiral purity assay [1] provides lot-specific documentation for regulatory submissions.

Reference Standard and Starting Material for GMP Intermediate Manufacturing of Dihydrobenzofuran Acetic Acid Derivatives

CMOs manufacturing fasiglifam analogs or generic GPR40 agonists require the (S)-free acid as a starting material with documented enantiomeric purity. The commercial availability at 95–98% purity [1] coupled with the published asymmetric hydrogenation route [2] provides a regulatory-compliant supply chain foundation.

Template for Structure-Guided Design of Covalent or PROTAC-Based GPR40 Modulators

The free phenol and carboxylic acid functional groups provide two orthogonal derivatization points for designing bifunctional molecules (e.g., PROTACs, covalent inhibitors). The (S)-configuration ensures retention of target binding affinity, as established in GPR40 structural studies [1].

Quote Request

Request a Quote for (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.